Cbz-NH-peg5-CH2cooh, also known as Carboxybenzyl-N-amido-polyethylene glycol 5-carboxylic acid, is a compound classified under polyethylene glycol derivatives. It serves primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells. This compound's unique structure allows it to facilitate the connection between ligands that bind to target proteins and E3 ubiquitin ligases, thereby enhancing the specificity and efficacy of PROTACs in therapeutic applications .
The synthesis of Cbz-NH-peg5-CH2cooh typically involves several key steps:
The reaction conditions are carefully controlled to optimize yields and minimize byproducts. These conditions include temperature, solvent choice, and reaction time, all tailored to ensure successful coupling of functional groups while maintaining the integrity of the polyethylene glycol backbone.
The molecular structure of Cbz-NH-peg5-CH2cooh can be detailed as follows:
This structure allows for significant flexibility and solubility in biological environments, enhancing its utility in drug development .
The compound's chemical properties include its solubility in various solvents, stability under physiological conditions, and reactivity with amine-bearing biomolecules, which are critical for its application in bioconjugation processes .
Cbz-NH-peg5-CH2cooh participates in several chemical reactions:
Common reagents used in these reactions include:
As a PROTAC linker, Cbz-NH-peg5-CH2cooh operates through a well-defined mechanism:
This process enhances the selective degradation of proteins implicated in various diseases, making Cbz-NH-peg5-CH2cooh a crucial component in targeted protein degradation strategies .
These properties contribute significantly to its effectiveness as a linker in drug development applications .
Cbz-NH-peg5-CH2cooh is widely utilized in various scientific fields:
Its versatility makes it an invaluable tool in pharmaceutical research and development .
PROTAC Linker for Targeted Protein Degradation
Cbz-NH-PEG5-CH₂COOH is engineered as a specialized linker in Proteolysis-Targeting Chimeras (PROTACs)—heterobifunctional molecules that recruit target proteins to E3 ubiquitin ligases for ubiquitination and proteasomal degradation. The compound’s 24.7 Å PEG5 spacer optimally separates the E3 ligase ligand (e.g., thalidomide) and the target protein binder (e.g., kinase inhibitor), minimizing steric clashes during ternary complex formation [1] [3]. This spatial precision enhances degradation efficiency, as evidenced by in vitro studies where analogous PEG-based linkers improved degradation kinetics of BRD4 and EGFR by >60% compared to alkyl chains [1].
Solubility and Pharmacokinetic Modulator
The five ethylene oxide units significantly enhance aqueous solubility (>50 mg/mL) and reduce aggregation of hydrophobic payloads. This "stealth effect" prolongs circulatory half-life by mitigating renal clearance and enzymatic degradation. For instance, conjugating anticancer agents like SN-38 (a camptothecin analog) via the terminal carboxylic acid of Cbz-NH-PEG5-CH₂COOH increased plasma exposure 12-fold in murine models relative to unconjugated drugs [6] [9].
Orthogonal Bioconjugation Handle
The Cbz group’s stability under acidic conditions and selective deprotection (e.g., via hydrogenolysis) permits sequential conjugation. This enables:
Table 2: Performance Comparison of PEG-Based Linkers in Drug Conjugates
Linker Type | Solubility (mg/mL) | Degradation Efficiency | Conjugation Specificity |
---|---|---|---|
Cbz-NH-PEG5-CH₂COOH | >50 | 85–90% | Orthogonal (two-step) |
Cbz-NH-PEG₂-COOH | ~30 | 70–75% | Moderate |
Non-PEG alkyl linkers | <10 | 40–50% | Low |
Early Innovations in Protecting Group Chemistry
Carbobenzyloxy (Cbz)—introduced by Max Bergmann in 1932—revolutionized peptide synthesis by enabling amine protection under basic conditions. Its adoption in PEG chemistry began in the 1990s, when researchers sought to overcome polydispersity (Đ >1.05) in conventional PEGs, which caused batch variability in drug conjugates. Monodisperse Cbz-NH-PEGₙ-CH₂COOH derivatives (n=2–24) emerged as solutions, offering molecular weight uniformity (Đ =1.0) and controlled functionalization [4] [9]. Early work focused on PEG₂–PEG₄ scaffolds for interferon-α conjugation, extending plasma half-life from 4 hours to 45 hours [8].
Synthetic Methodologies and Structural Refinements
Advances in solid-phase synthesis and etherification (Williamson synthesis) enabled precise PEG chain elongation. For Cbz-NH-PEG5-CH₂COOH, key developments include:
Impact on Bioconjugation Paradigms
The Cbz-PEG-acid architecture enabled modular "click-and-release" strategies:
Table 3: Evolution of Key Cbz-Protected PEG Derivatives
Compound | CAS Number | Molecular Weight | Historical Application |
---|---|---|---|
Cbz-NH-PEG₂-COOH | 1347750-76-8 | 311.33 g/mol | Early peptide PEGylation (1990s) |
Cbz-NH-PEG₅-CH₂COOH | 1449390-66-2 | 429.46 g/mol | PROTACs, ADC linkers (2010–present) |
Cbz-NH-PEG₅-CH₂CH₂COOH | 1347750-74-6 | 443.49 g/mol | Solubility enhancement (2015–present) |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: